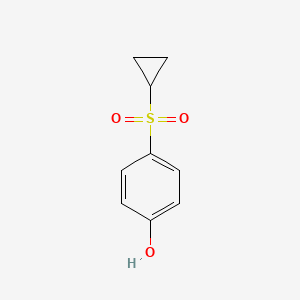

4-(Cyclopropylsulfonyl)phenol

Description

General Context of Phenolic Structures in Organic Chemistry

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. wikipedia.org Their inherent reactivity and the electron-donating nature of the hydroxyl group make them highly susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups onto the aromatic ring. wikipedia.org These substituted phenols are not merely chemical curiosities; they are integral to the synthesis of complex molecules and serve as vital starting materials for a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. acs.orgoregonstate.edu The specific nature and position of the substituents on the phenolic ring profoundly influence the molecule's physical, chemical, and biological properties. acs.org

The versatility of substituted phenols is further highlighted by their role as precursors in the synthesis of various heterocyclic compounds, such as benzopyran derivatives. wisdomlib.org The ability to undergo a multitude of chemical transformations makes them indispensable tools for chemists aiming to construct intricate molecular architectures and develop advanced materials. wisdomlib.org

Significance of the Sulfonyl Moiety in Molecular Design

A key feature of the sulfonyl group is its ability to act as a hydrogen-bond acceptor, which can enhance the binding affinity of a molecule to its biological target. sioc-journal.cnnih.govresearchgate.net Furthermore, the introduction of a sulfonyl group can modulate a molecule's solubility, acidity, and metabolic stability. sioc-journal.cn Its relative stability can protect a drug molecule from metabolic degradation, thereby prolonging its duration of action. sioc-journal.cn The polar nature of the sulfonyl group can also be leveraged to improve a molecule's pharmacokinetic profile. sioc-journal.cn

Rationale for Investigating 4-(Cyclopropylsulfonyl)phenol within Academic Research Frameworks

The compound this compound represents a confluence of the structural features discussed above: a substituted phenol (B47542) bearing a sulfonyl group, which in turn is attached to a cyclopropyl (B3062369) ring. This specific combination of moieties makes it a compelling subject for academic investigation. The cyclopropyl group, a small, strained ring, can introduce unique conformational constraints and electronic properties into a molecule.

The synthesis of this compound has been described in the scientific literature. One preparative example involves a multi-step process starting from 4-methoxybenzenethiol. This is first reacted with bromocyclopropane (B120050) to form 1-(cyclopropylthio)-4-methoxybenzene. Subsequent oxidation with an agent like Oxone yields 1-(cyclopropylsulfonyl)-4-methoxybenzene. The final step involves the cleavage of the methyl ether to afford the target phenol. epo.org

The investigation of this compound and its derivatives is driven by the potential for these compounds to exhibit interesting biological activities, stemming from the combined influence of the phenolic hydroxyl group, the sulfonyl linker, and the cyclopropyl substituent. Academic research in this area aims to explore the synthesis of such molecules, characterize their properties, and evaluate their potential applications, for instance, as building blocks in the development of new therapeutic agents or functional materials.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. These data points are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C9H10O3S |

| Molecular Weight | 198.24 g/mol |

| CAS Number | 859537-81-8 |

| IUPAC Name | 4-(cyclopropanesulfonyl)phenol |

| Canonical SMILES | O=S(=O)(c1ccc(O)cc1)C1CC1 |

| InChI | InChI=1S/C9H10O3S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9-10H,5-6H2 |

| InChI Key | GUHLGXQIMBKAIC-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from fluorochem.co.ukbldpharm.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHLGXQIMBKAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630970 | |

| Record name | 4-(Cyclopropanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859537-81-8 | |

| Record name | 4-(Cyclopropylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859537-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Cyclopropylsulfonyl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl moiety is a primary site of reactivity, engaging in proton transfer, alkylation, acylation, and oxidation reactions.

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. In 4-(Cyclopropylsulfonyl)phenol, this acidity is significantly enhanced. The cyclopropylsulfonyl group at the para position is a strong electron-withdrawing group. It stabilizes the negative charge of the conjugate base, the 4-(cyclopropylsulfonyl)phenoxide ion, through both inductive effects and resonance delocalization into the sulfonyl group. This increased stabilization facilitates the dissociation of the phenolic proton.

While the precise experimental pKa value for this compound is not widely reported, it is expected to be substantially lower than that of phenol (B47542) itself (pKa ≈ 10), indicating a stronger acidic character. This heightened acidity is a critical factor in its reactivity, particularly in base-mediated reactions.

Table 1: Comparison of Acidity

| Compound | pKa (approx.) | Reason for Acidity |

|---|---|---|

| Phenol | 10.0 | Resonance stabilization of phenoxide ion. |

The phenoxide ion, readily formed by treating this compound with a base, is a potent nucleophile that can undergo O-alkylation. A classic example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether.

O-Alkylation Example:

Reaction of this compound with a base like sodium hydride (NaH) generates the sodium phenoxide salt. Subsequent reaction with an alkylating agent such as methyl iodide results in the formation of the corresponding methyl ether, 1-cyclopropylsulfonyl-4-methoxybenzene.

Table 2: Representative O-Alkylation Reaction

| Reactant 1 | Reagent(s) | Reactant 2 | Product |

|---|

Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270). The base neutralizes the HCl byproduct and facilitates the esterification.

O-Acylation Example:

The reaction with acetyl chloride in the presence of pyridine yields the corresponding ester, 4-(cyclopropylsulfonyl)phenyl acetate.

Table 3: Representative O-Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Phenols can undergo oxidative coupling to form dimers or polymers through C-C or C-O bond formation, a reaction often mediated by metal catalysts or enzymatic systems. This process proceeds via the formation of a phenoxyl radical intermediate. For this compound, a para-substituted phenol, oxidative C-C coupling would be expected to occur at the ortho positions, leading to the formation of a biphenol derivative.

The reaction is initiated by a one-electron oxidation of the phenol to its corresponding phenoxyl radical. Two of these radicals can then couple. Given the substitution pattern of this compound, the primary product would be 2,2'-dihydroxy-5,5'-bis(cyclopropylsulfonyl)biphenyl. However, specific studies detailing the oxidative coupling of this particular phenol are limited, and the reaction's feasibility would depend on the chosen oxidant and reaction conditions, as the electron-withdrawing sulfonyl group can make the initial oxidation step more difficult.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the hydroxyl and cyclopropylsulfonyl groups are synergistic.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

The cyclopropylsulfonyl (-SO₂-cPr) group is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature.

EAS Examples: Nitration and Bromination

Nitration with nitric acid in a sulfuric acid medium, or bromination with elemental bromine, would yield the corresponding 2-substituted products. chemicalbook.comcas.org

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-Nitro-4-(cyclopropylsulfonyl)phenol |

Nucleophilic aromatic substitution (SNAr) on a phenol requires two conditions: the presence of strong electron-withdrawing groups positioned ortho or para to the reaction center, and the conversion of the hydroxyl group into a good leaving group. tcichemicals.commerckmillipore.com

The 4-(cyclopropylsulfonyl) group is a potent electron-withdrawing group, making it an ideal activator for SNAr when positioned para to a leaving group. To make the molecule susceptible to SNAr, the phenolic -OH group must first be transformed. For instance, it could be converted to a chloro group via treatment with a reagent like phosphorus oxychloride or to a sulfonate ester.

SNAr Example:

If this compound is first converted to 4-chloro-1-(cyclopropylsulfonyl)benzene, the resulting aryl chloride is highly activated for SNAr. The chlorine atom can be readily displaced by a variety of nucleophiles. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 1-cyclopropylsulfonyl-4-methoxybenzene, the same product as from the O-alkylation reaction described previously. tcichemicals.com This pathway highlights the synthetic versatility of the parent phenol.

Table 5: Representative Nucleophilic Aromatic Substitution Reaction

| Substrate | Nucleophile | Solvent | Product |

|---|

Table of Mentioned Compounds

Table 6: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 859537-81-8 | C₉H₁₀O₃S | 198.24 |

| 4-(Cyclopropylsulfonyl)phenoxide | N/A | C₉H₉O₃S⁻ | 197.23 |

| Phenol | 108-95-2 | C₆H₆O | 94.11 |

| Sodium Hydride | 7646-69-7 | NaH | 24.00 |

| Methyl Iodide | 74-88-4 | CH₃I | 141.94 |

| 1-Cyclopropylsulfonyl-4-methoxybenzene | 859537-82-9 | C₁₀H₁₂O₃S | 212.26 |

| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| 4-(Cyclopropylsulfonyl)phenyl acetate | 859537-83-0 | C₁₁H₁₂O₄S | 240.27 |

| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 |

| 2-Nitro-4-(cyclopropylsulfonyl)phenol | N/A | C₉H₉NO₅S | 243.24 |

| Bromine | 7726-95-6 | Br₂ | 159.81 |

| 2-Bromo-4-(cyclopropylsulfonyl)phenol | N/A | C₉H₉BrO₃S | 277.14 |

| 4-Chloro-1-(cyclopropylsulfonyl)benzene | 260365-54-6 | C₉H₉ClO₂S | 216.68 |

| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura-type couplings of activated phenol derivatives)

The direct use of phenols in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is challenging due to the poor leaving group ability of the hydroxyl (-OH) group. mdpi.com Consequently, the phenol must first be "activated" by converting the hydroxyl group into a more reactive species. Common activated derivatives include triflates (-OTf), tosylates (-OTs), or nonaflates (-ONf), which are excellent leaving groups in the oxidative addition step of the catalytic cycle. researchgate.net

For this compound, this activation would precede the coupling with an organoboron reagent, such as an arylboronic acid. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-oxygen bond of the activated phenol derivative (e.g., 4-(Cyclopropylsulfonyl)phenyl triflate). mdpi.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. mdpi.com

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

While specific examples detailing the Suzuki-Miyaura coupling of this compound derivatives are not prevalent in readily available literature, the principles are well-established for a wide range of aryl sulfones and activated phenols. chemrxiv.orgresearchgate.netacs.org The electron-withdrawing nature of the cyclopropylsulfonyl group can influence the reactivity of the electrophile. The reaction would typically be carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Activated Phenols

| Parameter | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Phenol Derivative | Aryl triflate, Aryl tosylate, Aryl nonaflate | Provides a good leaving group for oxidative addition. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (e.g., Pd(0)/Pd(II)). |

| Ligand | PPh₃, RuPhos, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the nucleophilic carbon partner. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for the transmetalation step. |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and facilitates the reaction. |

Transformations Involving the Cyclopropylsulfonyl Group

The aryl-sulfonyl bond (C-SO₂) is generally very stable and resistant to cleavage under many synthetic conditions. Aryl sulfones are robust functional groups that can withstand a wide range of reagents and temperatures. chemrxiv.org The C(sp²)-S bond is strong, and the sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation.

Cleavage of the C-SO₂ bond is challenging but can be achieved under specific, often harsh, conditions:

Reductive Cleavage : Strong reducing agents or dissolving metal reductions may cleave the C-S bond.

Harsh Basic/Nucleophilic Conditions : While generally stable, some highly activated aryl sulfones may undergo cleavage with potent nucleophiles at high temperatures.

Desulfonylative Cross-Coupling : Recent advances have shown that under certain palladium- or nickel-catalyzed conditions, the sulfonyl group itself can act as a leaving group in cross-coupling reactions, though this often requires specific activating groups on the sulfone or specialized catalysts. chemrxiv.orgresearchgate.netacs.orgnih.gov

The cyclopropyl (B3062369) group attached to the sulfonyl moiety is also relatively stable but can be susceptible to ring-opening under certain reductive or strongly acidic conditions. rsc.org However, in most transformations involving the aromatic ring or the phenol group, the cyclopropylsulfonyl moiety is expected to remain intact.

The cyclopropylsulfonyl group is a powerful electron-withdrawing group (EWG) and significantly influences the reactivity of the attached phenol ring. This influence stems from two primary electronic effects:

Inductive Effect (-I) : The highly electronegative oxygen atoms on the sulfonyl group pull electron density away from the aromatic ring through the sigma bonds.

Mesomeric/Resonance Effect (-M) : The sulfonyl group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions. The sulfur atom's d-orbitals can participate in this resonance stabilization.

These effects have two major consequences for aromatic substitution reactions:

Electrophilic Aromatic Substitution (EAS) : The sulfonyl group strongly deactivates the aromatic ring towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). By withdrawing electron density, it makes the ring less nucleophilic. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) : The sulfonyl group strongly activates the aromatic ring towards attack by nucleophiles. fiveable.me For a nucleophile to displace a leaving group on the ring (e.g., a halide), a negative charge must be stabilized in an intermediate complex. The sulfonyl group is exceptionally effective at stabilizing this negative charge through resonance, especially when it is positioned ortho or para to the leaving group. In this compound, the sulfonyl group would activate positions 2 and 3 (ortho and meta to the hydroxyl group) for potential SNAr reactions if a suitable leaving group were present at one of those positions.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies of reactions involving this compound specifically are scarce, but the mechanisms can be inferred from extensive research on analogous compounds.

Suzuki-Miyaura Coupling : The mechanism proceeds through well-defined organometallic intermediates. acs.org Following the activation of the phenol to a triflate, the key transition state is that of the oxidative addition, where the Pd(0) complex inserts into the C(aryl)-OTf bond. This is often the rate-limiting step. Subsequent intermediates include the Pd(II)-aryl complex, the Pd(II) species after transmetalation, and the final complex just before reductive elimination to form the biaryl product. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) : The mechanism of SNAr is a two-step addition-elimination process. The key intermediate is the Meisenheimer complex , a resonance-stabilized, negatively charged species formed when the nucleophile attacks the carbon atom bearing the leaving group. fiveable.me The strong electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate by delocalizing the negative charge onto its oxygen atoms. The formation of this intermediate is typically the rate-determining step. The subsequent loss of the leaving group is a faster step that restores the aromaticity of the ring.

The kinetics and thermodynamics of reactions involving this compound are directly impacted by the electronic properties of the cyclopropylsulfonyl group.

Kinetics :

In Suzuki-Miyaura reactions , the rate of oxidative addition can be influenced by the electron-withdrawing sulfonyl group. For aryl sulfones acting as electrophiles, DFT calculations suggest that oxidative addition into the C–S bond is often the turnover-limiting step. chemrxiv.orgresearchgate.net A more electron-poor aryl ring generally facilitates this step.

In SNAr reactions , the rate is significantly accelerated by the presence of the sulfonyl group. The rate law is typically second-order, depending on the concentration of both the aryl substrate and the nucleophile. The sulfonyl group lowers the activation energy for the formation of the Meisenheimer complex by stabilizing its transition state.

Thermodynamics :

For electrophilic aromatic substitution, the sulfonyl group raises the energy of the positively charged intermediate (the sigma complex), making the reaction thermodynamically less favorable and requiring more forcing conditions compared to an unsubstituted benzene (B151609) ring.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(Cyclopropylsulfonyl)phenol, both ¹H and ¹³C NMR provide critical data regarding the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclopropyl (B3062369) group. The aromatic region would likely exhibit a complex pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group are anticipated to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the electron-donating hydroxyl group. This arrangement typically results in an AA'BB' system, appearing as two sets of doublets.

The single proton of the hydroxyl group (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The cyclopropyl group presents a unique set of signals. The methine proton (-CH-) attached to the sulfonyl group would be shifted downfield due to the group's deshielding effect and would appear as a multiplet. The four methylene (B1212753) protons (-CH₂-) of the cyclopropyl ring are diastereotopic and would therefore be chemically non-equivalent, resulting in two separate multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to -SO₂-) | 7.8 - 8.0 | d |

| Aromatic (2H, ortho to -OH) | 6.9 - 7.1 | d |

| Phenolic (-OH) | 4.5 - 10.0 (variable) | br s |

| Cyclopropyl (-CH-) | 2.4 - 2.6 | m |

| Cyclopropyl (-CH₂-) | 1.0 - 1.5 | m |

| Cyclopropyl (-CH₂'-) | 0.8 - 1.2 | m |

d = doublet, br s = broad singlet, m = multiplet

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals for the aromatic carbons due to the plane of symmetry, one signal for the methine carbon of the cyclopropyl group, and one signal for the two equivalent methylene carbons of the cyclopropyl ring. The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most shielded among the aromatic carbons, appearing at a lower chemical shift. Conversely, the carbon atom bonded to the sulfonyl group (C-SO₂) would be significantly deshielded. The remaining aromatic carbons would appear in the typical aromatic region (110-160 ppm). The cyclopropyl carbons would be found in the upfield region, with the methine carbon appearing at a lower field than the methylene carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 160 - 165 |

| C-SO₂ | 130 - 135 |

| Aromatic CH (ortho to -OH) | 115 - 120 |

| Aromatic CH (ortho to -SO₂) | 128 - 132 |

| Cyclopropyl CH | 30 - 35 |

| Cyclopropyl CH₂ | 5 - 10 |

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the adjacent aromatic protons, confirming the AA'BB' system. It would also reveal the coupling between the methine and methylene protons within the cyclopropyl ring. An HSQC experiment would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. orgchemboulder.com The presence of the sulfonyl group would be confirmed by strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-S stretching vibration is expected to be a weaker band in the 600-800 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 (strong) |

| Sulfonyl S=O | Symmetric Stretch | 1140 - 1160 (strong) |

| Carbon-Sulfur | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₃S), the calculated exact mass is approximately 198.0351 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern would be expected to include the loss of the cyclopropyl group (C₃H₅, 41 Da) to give a fragment at m/z = 157, or the loss of the entire cyclopropylsulfonyl radical (C₃H₅SO₂, 105 Da) to yield a fragment corresponding to the hydroxyphenyl cation at m/z = 93. Other potential fragmentations could involve the loss of SO₂ (64 Da) from the molecular ion or other fragments.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular conformation and the nature of intermolecular interactions in the solid state. nih.gov

To perform X-ray analysis, single crystals of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution. Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. up.pt Data collection is often performed at advanced facilities like synchrotron light sources to achieve high resolution. nih.govacs.org The diffraction data contains information about the electron density within the crystal, from which the atomic positions can be determined.

Interactive Table: Representative Crystallographic Data Collection and Refinement Statistics The following table is a representation of typical parameters reported in a crystallographic study, as specific data for this compound was not available in the provided search results. nih.govacs.org

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | e.g., 10.1, 17.6, 6.4 |

| α, β, γ (°) | e.g., 90, 106.5, 90 |

| Volume (ų) | e.g., 1158.0 |

| Z (molecules/unit cell) | 4 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Temperature (K) | 100 |

| Resolution (Å) | 0.8 |

| R-factor | e.g., 0.04 |

| Data collection instrument | e.g., Rigaku/Oxford Diffractometer |

The crystal structure reveals the precise conformation of the this compound molecule in the solid state. This includes the bond lengths, bond angles, and torsion angles that define its three-dimensional shape. The sulfur atom adopts a tetrahedral geometry, bonded to the cyclopropyl group, the phenyl ring, and two oxygen atoms.

A defining feature of the solid-state structure of this compound is the formation of extensive hydrogen bond networks. uni-bayreuth.de The acidic proton of the phenolic hydroxyl group (-OH) acts as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (-SO₂) on a neighboring molecule act as hydrogen bond acceptors. rhhz.netwiley-vch.de

This directional interaction, where one molecule's hydroxyl group points toward another's sulfonyl group, links the molecules together. sharps.ac.cn This linkage can result in the formation of well-defined supramolecular assemblies, such as infinite one-dimensional chains or two-dimensional sheets, depending on the specific packing arrangement. nih.govwm.edumdpi.com These networks are crucial for stabilizing the crystal structure. uni-bayreuth.de

Conformational Analysis

Conformational analysis examines the different spatial orientations that the this compound molecule can adopt due to rotation around its single bonds. The key rotatable bonds are the carbon(phenyl)-sulfur bond and the sulfur-carbon(cyclopropyl) bond.

While the molecule is flexible and can sample a range of conformations in solution, the X-ray crystal structure provides a snapshot of a single, low-energy conformation adopted in the solid state. Analysis of the crystallographic data reveals the specific dihedral angles between the plane of the phenyl ring and the C-S-C plane of the sulfonyl group, as well as the orientation of the cyclopropyl ring relative to the rest of the molecule. This solid-state conformation is the result of a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions, particularly the strong hydrogen bonds within the crystal lattice.

Rotational Barriers and Conformational Isomerism

The concept of rotational barriers is fundamental to understanding the dynamic nature of molecules. In this compound, rotation can occur around several single bonds, most notably the bond connecting the sulfonyl group to the phenyl ring and the bond between the cyclopropyl group and the sulfur atom. These rotations give rise to different conformational isomers, each with a distinct energy level.

While specific experimental values for the rotational barriers of this compound are not extensively documented in publicly available literature, computational studies on analogous aromatic compounds provide a strong basis for understanding its behavior. nih.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting these energy barriers. researchgate.netruc.dkkallipos.gr

For phenols, the rotation of the hydroxyl group is a well-studied phenomenon. ugm.ac.id However, the presence of the bulky and electronically significant cyclopropylsulfonyl group at the para position introduces more complex rotational dynamics. The rotation around the C-S bond (connecting the phenyl ring and the sulfonyl group) is of particular interest. The energy of the molecule will vary as the cyclopropylsulfonyl group rotates relative to the plane of the phenyl ring. The minima on the potential energy surface correspond to stable conformers, while the maxima represent the transition states and define the rotational energy barriers.

Electron-withdrawing groups, such as the sulfonyl group, have been shown to increase the rotational barrier in aromatic compounds. nih.gov This is attributed to the increased electronic interaction between the substituent and the aromatic ring, which stabilizes the planar conformation. nih.gov Conversely, electron-donating groups tend to decrease this barrier. nih.gov

A hypothetical energy profile for the rotation around the C-S bond in this compound would likely show two stable conformers corresponding to the in-plane orientation of the S=O bonds with the phenyl ring, separated by an energy barrier at the perpendicular orientation.

Table 1: Illustrative Rotational Energy Barriers for Substituted Aromatic Compounds (Hypothetical Data for this compound based on literature trends)

| Rotational Bond | Conformer (Dihedral Angle) | Relative Energy (kcal/mol) |

| Phenyl-SO2 | Planar (0°) | 0 (Global Minimum) |

| Phenyl-SO2 | Perpendicular (90°) | ~5-10 (Transition State) |

| SO2-Cyclopropyl | Staggered | 0 |

| SO2-Cyclopropyl | Eclipsed | ~3-5 |

Note: These values are illustrative and based on trends observed in similar molecules. Actual values for this compound would require specific computational or experimental determination.

Influence of Cyclopropyl and Sulfonyl Groups on Molecular Geometry

The geometry of the this compound molecule is a direct consequence of the interplay between the electronic and steric properties of the phenyl ring, the hydroxyl group, the sulfonyl group, and the cyclopropyl group.

The sulfonyl group is strongly electron-withdrawing and exerts a significant influence on the electronic distribution of the phenyl ring. This electronic pull can affect the bond lengths within the aromatic ring, though these changes are typically small. More significantly, the tetrahedral geometry around the sulfur atom, with two oxygen atoms and two carbon atoms attached, dictates the local structure. The S=O bonds are short and polar, while the S-C bonds are longer.

The cyclopropyl group , in contrast, can act as an electron-donating group through conjugation. unl.pt This property is dependent on its orientation relative to the adjacent sulfur atom and, by extension, the phenyl ring. The strained three-membered ring has unique electronic properties, with the C-C bonds exhibiting some character of π-orbitals. When oriented correctly, these orbitals can overlap with the d-orbitals of the sulfur atom and the π-system of the phenyl ring, influencing the electronic structure and potentially the bond lengths. unl.ptwiley.com Specifically, conjugation of the cyclopropyl group with a π-acceptor can lead to a lengthening of the adjacent (vicinal) C-C bonds and a shortening of the distal C-C bond within the cyclopropane (B1198618) ring. wiley.com

Table 2: Representative Bond Lengths and Angles in Molecules Containing Phenyl, Sulfonyl, and Cyclopropyl Moieties (Illustrative Data)

| Bond/Angle | Typical Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.36 Å |

| O-H (phenol) | ~0.96 Å |

| C-S (phenyl-sulfonyl) | ~1.77 Å |

| S=O | ~1.43 Å |

| S-C (sulfonyl-cyclopropyl) | ~1.80 Å |

| C-C (cyclopropyl) | ~1.51 Å |

| ∠ C-S-C | ~104° |

| ∠ O-S-O | ~120° |

| ∠ C-S-O | ~108° |

Note: These values are generalized from crystallographic and computational data of similar compounds and serve as a reference. The precise geometry of this compound would be best determined by X-ray crystallography or high-level computational modeling.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic environment and geometry of 4-(Cyclopropylsulfonyl)phenol.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. d-nb.info For this compound, DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311G(d,p), are used to perform geometry optimization. bhu.ac.innih.gov This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output includes precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative of the typical data obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Phenolic) | ~ 1.37 Å |

| Bond Length | O-H (Phenolic) | ~ 0.97 Å |

| Bond Length | C-S (Aromatic-Sulfonyl) | ~ 1.78 Å |

| Bond Length | S=O (Sulfonyl) | ~ 1.45 Å |

| Bond Length | S-C (Sulfonyl-Cyclopropyl) | ~ 1.80 Å |

| Bond Angle | C-O-H | ~ 109° |

| Bond Angle | O=S=O | ~ 120° |

| Bond Angle | C-S-C | ~ 105° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, with its energy level reflecting the molecule's electrophilicity. youtube.com

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) Note: This table illustrates the type of data generated from FMO analysis. Values are hypothetical.

| Parameter | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 eV | Electron Donation / Nucleophilicity |

| LUMO | ~ -1.2 eV | Electron Acceptance / Electrophilicity |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical Reactivity / Kinetic Stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. bhu.ac.inchemrxiv.org The MEP surface displays the electrostatic potential, with different colors indicating the charge distribution. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms. bhu.ac.inresearchgate.net

For this compound, the MEP map would predictably show strong negative potential (red) localized on the oxygen atoms of the sulfonyl group and the phenolic hydroxyl group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net A region of strong positive potential (blue) would be expected around the acidic hydrogen of the phenol (B47542) group, marking it as the primary site for deprotonation. chemrxiv.org

Acidity and Proton Transfer Studies

Computational methods are particularly effective for predicting the acidity of molecules like this compound by calculating the pKa of the phenolic moiety.

The acidity of the phenolic proton is a key chemical characteristic. Computational chemistry provides a "direct approach" to calculate pKa by determining the Gibbs free energy change (ΔG) for the dissociation of the phenol in a solvent. nih.gov This method avoids the need for empirical corrections. nih.gov The calculation involves optimizing the geometries of both the protonated phenol (HA) and its deprotonated phenoxide form (A⁻) and then calculating their free energies in solution.

Accurate pKa predictions for phenols have been achieved using DFT calculations with specific functionals like CAM-B3LYP and a 6-311G+dp basis set. nih.gov The electron-withdrawing nature of the cyclopropylsulfonyl group at the para position is expected to stabilize the resulting phenoxide anion through resonance and induction, thereby increasing the acidity and lowering the pKa value compared to unsubstituted phenol.

The choice of a solvation model is critical for the accurate computational determination of pKa, as acid-base equilibria are highly dependent on the solvent environment. mdpi.com Two primary types of models are used:

Implicit (Continuum) Solvation Models : These models, such as the Polarizable Continuum Model (PCM), its variants (IEFPCM, CPCM), and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net

Explicit Solvation Models : These models involve including a discrete number of individual solvent molecules (e.g., water) in the quantum mechanical calculation. These explicit molecules are typically placed to form hydrogen bonds with the solute. nih.govwayne.edu

Studies on substituted phenols have shown that a mixed implicit-explicit approach often yields the most accurate results. nih.govresearchgate.net For instance, a protocol using the SMD model in conjunction with two explicit water molecules hydrogen-bonded to the phenolic oxygen has demonstrated a high degree of accuracy, with a mean absolute error of approximately 0.3 pKa units for a range of phenols. nih.gov This combined approach effectively captures both the bulk solvent effects and the specific short-range interactions that are crucial for stabilizing the phenoxide anion. mdpi.comwayne.edu

Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. olemiss.edu

Computational NMR and IR Spectral Prediction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts of protons on the phenol ring are influenced by the electron-withdrawing nature of the cyclopropylsulfonyl group and the electron-donating hydroxyl group. mdpi.com Protons on the aromatic ring are expected to appear in the range of 7-8 ppm. libretexts.org The phenolic hydroxyl proton typically resonates between 3 and 8 ppm. libretexts.org Computational models can provide more precise predictions of these shifts by considering the electronic environment of each nucleus. mdpi.com

Infrared (IR) Spectroscopy: Computational chemistry can predict the vibrational frequencies of this compound, which correspond to the absorption bands in an IR spectrum. thermofisher.com Key predicted absorptions would include the O-H stretching frequency, typically appearing as a broad band around 3500 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.org Other significant predicted bands would be the aromatic C-H stretching vibrations just above 3000 cm⁻¹, C-C stretching vibrations within the aromatic ring around 1500-1600 cm⁻¹, and the characteristic absorptions for the sulfonyl group (S=O stretches). libretexts.orgvscht.cz The C-O stretching vibration is also a notable feature. libretexts.org

Below is a table summarizing the predicted and characteristic experimental IR absorption bands for the functional groups present in this compound.

| Functional Group | Predicted/Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | 3500 | Strong, Broad |

| Aromatic C-H | 3100-3000 | Medium to Weak |

| Aliphatic C-H (Cyclopropyl) | < 3000 | Medium |

| Aromatic C=C | 1600-1585 & 1500-1400 | Medium to Strong |

| S=O (Sulfonyl) | ~1350 (asymmetric) & ~1160 (symmetric) | Strong |

| C-O | 1260-1050 | Strong |

This table is generated based on typical IR absorption ranges for the respective functional groups and serves as a predictive guide.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the physical properties and crystal packing of this compound. olemiss.edu These non-covalent forces dictate how molecules arrange themselves in the solid state and in solution.

Hydrogen Bonding Characterization

The most significant intermolecular interaction involving this compound is hydrogen bonding. The hydroxyl group of the phenol can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the hydroxyl oxygen itself can act as hydrogen bond acceptors. rsc.org In the solid state, it is likely that strong O-H···O=S or O-H···O-H hydrogen bonds are formed, leading to the creation of chains or more complex networks. sharps.ac.cnmdpi.com The presence of these hydrogen bonds significantly influences the melting point, solubility, and crystal structure of the compound. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis can provide a detailed picture of the electronic structure, including the hybridization of atomic orbitals and the strength of various bonds. joaquinbarroso.com It allows for the quantification of donor-acceptor interactions, such as the delocalization of lone pair electrons from the phenolic oxygen into the aromatic ring and the interactions involving the sulfonyl group. researchgate.net This analysis helps in understanding the electronic effects of the substituents on the phenol ring. The analysis transforms the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs, providing an intuitive chemical picture. uni-muenchen.deuni-rostock.de

Reaction Mechanism Pathway Exploration

Computational chemistry can be employed to explore the potential reaction pathways for the synthesis of this compound. bris.ac.uk For instance, the synthesis could involve the oxidation of a corresponding sulfide (B99878) or the reaction of a phenoxide with a cyclopropylsulfonyl halide. libretexts.org Theoretical calculations can model the transition states and intermediates of these reactions, providing insights into the reaction barriers and the feasibility of different synthetic routes. bris.ac.uk One common method for phenol synthesis is through the hydrolysis of diazonium salts, which can be investigated computationally. uomustansiriyah.edu.iq Another approach involves nucleophilic aromatic substitution on an activated aryl halide. libretexts.org The mechanism often proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org

Reaction Energy Profiles

A reaction energy profile, or potential energy surface, maps the energy of a chemical system as it progresses from reactants to products. rsc.org These profiles are generated by calculating the energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound via Friedel-Crafts sulfonylation, the reaction energy profile would likely depict a multi-step process. The profile would start with the energy of the reactants (phenol and cyclopropanesulfonyl chloride), proceed through a transition state for the electrophilic attack, lead to a high-energy intermediate (a sigma complex or Wheland intermediate), and then through a second transition state for the loss of a proton to yield the final product. chinesechemsoc.org

Illustrative Reaction Energy Profile Data for Aryl Sulfone Synthesis

The following table provides an illustrative example of the relative energies that might be expected for the key species in the synthesis of an aryl sulfone, based on computational studies of similar electrophilic aromatic substitution reactions.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Phenol + Cyclopropanesulfonyl Chloride |

| Transition State 1 (TS1) | +20.0 | For the electrophilic attack on the phenol ring. rsc.org |

| Intermediate (Sigma Complex) | +15.0 | A resonance-stabilized carbocation. |

| Transition State 2 (TS2) | +18.0 | For the deprotonation of the sigma complex. |

| Products | -10.0 | This compound + HCl |

This data is illustrative and based on general profiles for electrophilic aromatic substitutions. rsc.orgchinesechemsoc.org The exact values would depend on the specific reactants, catalyst, and computational method used.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. explorationpub.commdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of all possible three-dimensional arrangements of its atoms. semanticscholar.org

The key flexible bonds in this compound are the C-S bond between the phenyl ring and the sulfonyl group, and the S-C bond between the sulfonyl group and the cyclopropyl (B3062369) ring. Rotation around these bonds will give rise to different conformers with varying energies.

Potential Conformational States of this compound

MD simulations would allow for the exploration of the potential energy surface and the identification of low-energy, stable conformers. The relative populations of these conformers at a given temperature can also be estimated.

| Dihedral Angle | Description | Expected Low-Energy Conformations | Relative Population (Hypothetical) |

| C(aryl)-S-C(cyclopropyl)-C | Defines the orientation of the cyclopropyl ring. | Staggered and eclipsed orientations relative to S=O bonds. | Staggered likely more populated due to reduced steric hindrance. |

| C(aryl)-C(aryl)-S-C(cyclopropyl) | Defines the orientation of the sulfonyl group relative to the phenyl ring. | Perpendicular or near-perpendicular orientation of the S-C(cyclopropyl) bond relative to the plane of the phenyl ring is expected. mdpi.com | The most stable conformer would likely have the bulky cyclopropyl group oriented away from the phenol hydroxyl group. |

This table is based on conformational analyses of structurally related aryl sulfonyl compounds. mdpi.comacs.org The actual populations would be determined by the precise energy differences between conformers.

The conformational landscape can have a significant impact on the molecule's physical properties, such as its crystal packing, as well as its biological activity if it were to interact with a biological target. The dynamic nature of the molecule, as revealed by MD simulations, provides a more realistic picture than static structural models. semanticscholar.org

Applications in Advanced Organic Synthesis As a Precursor

Role as a Building Block in Complex Molecule Synthesis

The distinct functionalities of 4-(Cyclopropylsulfonyl)phenol make it an essential building block for the assembly of complex molecules. In medicinal chemistry, it is often incorporated as a key structural motif in the design of biologically active compounds. The phenol (B47542) group provides a handle for etherification or esterification, allowing for its linkage to other parts of a target molecule, while the cyclopropylsulfonyl group can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.

A notable application of this compound is as a precursor in the synthesis of potent glucokinase activators. For instance, it is a key component in the synthesis of molecules like 2-(4-(Cyclopropylsulfonyl)phenyl)-N-(4-isopropylthiazol-2-yl)-3-(tetrahydro-2H-pyran-4-yl)propanamide. In this context, the this compound core acts as a foundational scaffold onto which other complex fragments are attached through a multi-step synthetic sequence to build the final, pharmacologically active agent. The presence of the cyclopropylsulfonylphenyl group is often crucial for achieving the desired potency and selectivity of the final compound.

| Complex Molecule Target | Synthetic Role of this compound | Field of Application |

| Glucokinase Activators | Core structural scaffold | Medicinal Chemistry (Antidiabetic agents) |

| Kinase Inhibitors | Key building block for inhibitor backbone | Medicinal Chemistry (Oncology) |

| RORγt Inverse Agonists | Starting material for central phenyl-sulfone core | Medicinal Chemistry (Autoimmune diseases) |

Precursor to Arylboronic Acid Derivatives for Cross-Coupling Reactions

The transformation of phenols into arylboronic acids or their esters is a powerful strategy in organic synthesis, enabling their participation in carbon-carbon bond-forming reactions. This compound can be converted into its corresponding boronic acid derivative, 4-(Cyclopropylsulfonyl)phenylboronic acid, or its pinacol (B44631) ester, 2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. cymitquimica.comaablocks.com These boronated derivatives are crucial substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. smolecule.comlibretexts.org

This transformation allows for the facile formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. libretexts.org The cyclopropylsulfonyl moiety remains intact during these reactions, allowing for the introduction of this specific functional group into a wide array of complex molecules. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners. fujifilm.com

Below is a representative table of a Suzuki-Miyaura coupling reaction utilizing a derivative of this compound.

| Aryl Halide/Triflate | Boronic Acid/Ester Derivative | Catalyst/Ligand | Base | Solvent | Product |

| Aryl Bromide (Ar-Br) | 4-(Cyclopropylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ar-C₆H₄-SO₂-Cyclopropyl |

| Aryl Iodide (Ar-I) | 2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ar-C₆H₄-SO₂-Cyclopropyl |

| Heteroaryl Chloride (Het-Cl) | 4-(Cyclopropylsulfonyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | Het-C₆H₄-SO₂-Cyclopropyl |

Synthesis of Heterocyclic Compounds Utilizing the Phenolic or Sulfonyl Reactivity

The phenolic hydroxyl group of this compound is a key functional group for the synthesis of various oxygen-containing heterocyclic compounds. Through reactions like O-alkylation followed by intramolecular cyclization, it can serve as a precursor to important heterocyclic scaffolds such as benzofurans and benzoxazines. nih.govppor.azresearchgate.net

For example, the synthesis of a benzofuran (B130515) ring can be initiated by the O-alkylation of the phenol with a molecule containing a suitable leaving group and a latent cyclization partner, such as an alkyne or a masked aldehyde. Subsequent intramolecular cyclization, often catalyzed by a transition metal, would yield the benzofuran ring fused to the cyclopropylsulfonyl-substituted benzene (B151609) ring. unl.pt Similarly, reaction with an aldehyde and a primary amine (a Mannich-type reaction) can lead to the formation of benzoxazine (B1645224) rings, which are important in polymer chemistry and as structural motifs in biologically active molecules. nih.govrsc.org

While the sulfonyl group itself is generally stable, its strong electron-withdrawing nature activates the aromatic ring, potentially influencing the regioselectivity of cyclization reactions. The reactivity of the phenolic oxygen can be finely tuned by the choice of base and solvent, allowing for selective O-alkylation over potential C-alkylation. frontiersin.org

| Heterocyclic System | General Synthetic Approach | Key Reaction Type |

| Benzofurans | O-alkylation with a propargyl halide followed by intramolecular cyclization. | O-alkylation, Cyclization |

| Benzoxazines | Reaction with an aldehyde and a primary amine. | Mannich Reaction, Cyclization |

| Chromenes | Knoevenagel condensation with a β-ketoester after ortho-formylation. | Formylation, Condensation |

Derivatization for Exploring Structure-Reactivity Relationships in Chemical Reactions

In the field of medicinal chemistry, the systematic modification of a lead compound to understand how changes in its structure affect its biological activity is known as a Structure-Activity Relationship (SAR) study. This compound is an excellent starting scaffold for such studies due to its two distinct points of modification: the phenolic hydroxyl group and the aromatic ring. nih.govnih.gov

| Modification Site | Type of Derivatization | Property to Investigate | Example of Derivative |

| Phenolic -OH | Etherification | Importance of H-bond donation, steric tolerance | 4-(Cyclopropylsulfonyl)anisole |

| Phenolic -OH | Esterification | Prodrug potential, interaction with binding pocket | 4-(Cyclopropylsulfonyl)phenyl acetate |

| Aromatic Ring | Halogenation | Electronic effects, binding interactions | 2-Chloro-4-(cyclopropylsulfonyl)phenol |

| Sulfonyl Substituent | Alkyl group variation | Lipophilicity, metabolic stability | 4-(Isopropylsulfonyl)phenol |

Potential Applications of 4 Cyclopropylsulfonyl Phenol in Materials Science

The unique molecular architecture of 4-(Cyclopropylsulfonyl)phenol, which combines a reactive phenolic hydroxyl group with a bulky and polar cyclopropylsulfonyl substituent, suggests its potential as a versatile building block in materials science. While specific applications of this compound are not extensively documented, its constituent functional groups allow for informed projections of its utility in the development of advanced materials. The presence of the phenolic ring provides a site for polymerization and functionalization, and the sulfonyl group is known to impart desirable thermal and mechanical properties to polymeric structures.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 4-(Cyclopropylsulfonyl)phenol for broader applications. Traditional methods for the synthesis of aryl sulfones, such as the oxidation of sulfides or Friedel-Crafts-type reactions with sulfonyl chlorides, often involve harsh conditions and the use of stoichiometric, and sometimes hazardous, reagents. nih.gov Future research will likely focus on overcoming these limitations by exploring more sophisticated and milder synthetic strategies.

One promising avenue is the application of modern cross-coupling methodologies. Palladium-catalyzed reactions, for instance, have demonstrated utility in the formation of C-S bonds to create aryl sulfones. organic-chemistry.orgchemistryviews.org The development of a palladium-catalyzed coupling of a suitable phenol (B47542) derivative with a cyclopropylsulfonyl-containing partner could offer a direct and efficient route to this compound. Furthermore, copper-catalyzed protocols have emerged as a valuable tool for the synthesis of aryl cyclopropyl (B3062369) sulfides, which could then be oxidized to the corresponding sulfone. chemistryviews.orgnih.gov Investigating the direct copper-catalyzed S-cyclopropylation of a protected 4-mercaptophenol (B154117) followed by oxidation could present an alternative and potentially more atom-economical pathway.

| Synthetic Approach | Potential Starting Materials | Key Transformation | Anticipated Advantages |

| Palladium-Catalyzed Cross-Coupling | 4-Halophenol derivative, Cyclopropanesulfinic acid salt | C-S bond formation | High functional group tolerance, mild reaction conditions. |

| Copper-Promoted S-Cyclopropylation | 4-Thiophenol derivative, Cyclopropylboronic acid | C-S bond formation followed by oxidation | Use of readily available starting materials, operational simplicity. |

| One-Pot Alkylation and Cyclization | Phenol with a suitable leaving group, Cyclopropyl methyl sulfone | Formation of the cyclopropylsulfonyl moiety in situ | Reduced workup, increased step economy. |

| Electrochemical Synthesis | Organoboronic acids, Sodium arylsulfinate salts | Sulfonylation | Catalyst- and additive-free conditions, environmentally friendly. organic-chemistry.org |

Discovery of Unforeseen Reactivity Pathways

The reactivity of this compound is largely uncharted territory, presenting a fertile ground for discovery. The interplay between the electron-withdrawing cyclopropylsulfonyl group and the electron-donating hydroxyl group on the aromatic ring is expected to give rise to unique chemical behaviors. Future research should aim to systematically investigate the reactivity of this compound under various conditions to uncover novel transformations.

One area of interest is the exploration of the phenolic hydroxyl group's reactivity. Oxidative phenol coupling is a powerful tool for the synthesis of complex natural products and could be applied to this compound to generate novel dimeric or polymeric structures with potentially interesting material or biological properties. rsc.org The electron-withdrawing nature of the sulfonyl group may influence the regioselectivity of such couplings.

The aryl sulfone moiety itself can participate in a range of chemical transformations. Recent studies have shown that aryl sulfones can act as electrophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This opens up the possibility of using this compound as a building block for the synthesis of more complex biaryl structures. Furthermore, the cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific catalytic conditions, offering a pathway to novel functionalized alkyl aryl sulfones. chemrxiv.org

The potential for C-H functionalization of the aromatic ring is another exciting avenue. Ligand-controlled iridium-catalyzed C-H borylation has been successfully applied to aryl sulfonyl compounds, allowing for selective functionalization at the meta- or para-positions. researchgate.net Applying these methods to this compound could provide access to a diverse range of derivatives with tailored properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, reactivity, and properties. nih.gov For this compound, advanced computational modeling can play a crucial role in predicting its behavior and guiding experimental design.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, including the distribution of electron density and the nature of the frontier molecular orbitals. nih.gov This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of its reactivity. For instance, computational studies on other aryl sulfone compounds have been used to design and dock potential drug candidates, highlighting the predictive power of these methods. emerginginvestigators.orgsocietyforscience.org

Molecular dynamics simulations can provide insights into the intermolecular interactions of this compound, which is crucial for understanding its physical properties and its potential to act as a corrosion inhibitor or to interact with biological targets. mdpi.com Furthermore, computational models can be developed to predict key parameters such as the acidity (pKa) of the phenolic proton, which is essential for its application in various chemical and biological systems. mdpi.com A summary of potential computational studies is presented in the table below.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Identification of reactive sites, prediction of reaction mechanisms. |

| Molecular Dynamics (MD) | Intermolecular interactions and conformational analysis | Understanding of solvation effects, prediction of binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Design of new derivatives with enhanced properties. |

| pKa Prediction Models | Acidity of the phenolic hydroxyl group | Understanding of ionization state in different environments. |

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.net For this compound, the development of sustainable synthesis methodologies will be a key focus of future research, aiming to minimize environmental impact and improve resource efficiency.

One approach is the use of environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as sustainable media for various chemical transformations, including the synthesis of aryl sulfones. rsc.org Exploring the synthesis of this compound in DESs could offer a greener alternative to traditional volatile organic compounds. Another strategy is the utilization of renewable starting materials. While the direct synthesis from biomass-derived feedstocks may be challenging, the development of catalytic routes that minimize waste and energy consumption is a more immediate goal.

The use of catalysis is central to sustainable chemistry. The development of reusable solid catalysts for the synthesis of sulfones is an active area of research. miragenews.com Such catalysts could simplify product purification and reduce waste generation. Furthermore, emerging technologies like electrochemistry and photocatalysis offer promising avenues for the sustainable synthesis of sulfones, often proceeding under mild conditions and with high selectivity. nih.govmdpi.com The application of these technologies to the synthesis of this compound could lead to highly efficient and environmentally friendly production methods.

The table below highlights key aspects of sustainable synthesis to be explored for this compound.

| Sustainability Aspect | Research Direction | Potential Benefits |

| Solvent Selection | Use of deep eutectic solvents or water. | Reduced environmental pollution, improved safety. researchgate.netrsc.org |

| Catalyst Development | Design of heterogeneous and recyclable catalysts. | Simplified product separation, reduced catalyst waste. miragenews.com |

| Energy Efficiency | Application of photocatalysis and electrochemistry. | Milder reaction conditions, reduced energy consumption. nih.gov |

| Atom Economy | Development of one-pot and multicomponent reactions. | Minimized byproduct formation, efficient use of resources. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Cyclopropylsulfonyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic sulfonation of phenol derivatives. For example, cyclopropylsulfonyl chloride can react with 4-hydroxyphenol under acidic conditions (e.g., H₂SO₄) at 60–80°C. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride) and reaction time (4–6 hours). Post-synthesis purification employs column chromatography or recrystallization from ethanol/water .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and cyclopropyl protons (δ 1.2–1.8 ppm). The sulfonyl group (SO₂) deshields adjacent aromatic carbons (δ 125–135 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 212 (calculated molecular weight: 211.26 g/mol).

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures purity ≥95% .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Melting Point : 110–115°C (determined via differential scanning calorimetry).

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is pH-dependent, increasing under basic conditions due to deprotonation of the phenolic -OH group (pKa ~8.5).

- Stability : Stable at room temperature in inert atmospheres but hygroscopic; store under desiccation .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl moiety influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, deactivating the aromatic ring and directing electrophiles to the meta position. Reactivity is assessed via nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), with product distribution analyzed by GC-MS. Kinetic studies (UV-Vis monitoring) reveal slower reaction rates compared to unsubstituted phenol derivatives .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms.

- Purity Analysis : Use HPLC with a photodiode array detector to identify co-eluting impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water gradient) to isolate pure polymorphs.

- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Decomposition onset occurs at ~200°C.

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation products via LC-MS. Significant hydrolysis occurs at pH <3, releasing cyclopropylsulfonic acid .

Q. What advanced analytical methods are suitable for quantifying this compound in environmental or biological matrices?

- Methodological Answer :

- Environmental Samples : Solid-phase extraction (SPE) with C18 cartridges, followed by UPLC-MS/MS (MRM mode, m/z 211→155 transition). Limit of detection (LOD): 0.1 ppb .

- Biological Fluids : Protein precipitation (acetonitrile) followed by HPLC-UV. Validate recovery (>85%) using spiked plasma samples .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Incompatibilities : Avoid strong acids (risk of toxic gas release, e.g., SO₂) and oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.